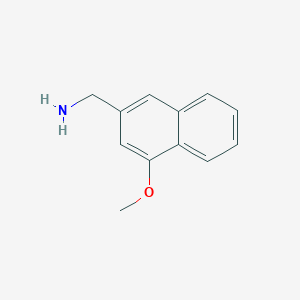

(4-Methoxynaphthalen-2-yl)methanamine

Description

Broader Context of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Naphthalene derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their unique structural and electronic properties. ijpsjournal.com The rigid, planar structure of the naphthalene ring system provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

The synthesis of substituted naphthalenes is an active area of research, with numerous methods developed to control the regioselectivity of functionalization. nih.gov Traditional approaches often rely on electrophilic aromatic substitution; however, these methods can sometimes lack precise control over the position of substitution. nih.gov Modern synthetic strategies have expanded to include a variety of metal-catalyzed cross-coupling reactions, cycloaddition and annulation reactions, and C-H functionalization techniques. thieme-connect.comresearchgate.net These advanced methods allow for the construction of complex, polysubstituted naphthalene derivatives from simpler precursors with high efficiency and selectivity. researchgate.net

The broad spectrum of biological activities exhibited by naphthalene derivatives underscores their importance in drug discovery. researchgate.net Marketed drugs containing the naphthalene core include the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antifungal agent Terbinafine, and the antidepressant Duloxetine. The therapeutic potential of naphthalene-based compounds extends to anticancer, antimicrobial, antiviral, and antihypertensive agents, among others. ijpsjournal.com This wide range of applications has established the naphthalene scaffold as a key component in the modern medicinal chemist's toolbox. researchgate.net

Strategic Importance of the Methanamine Moiety in Molecular Design

The methanamine group (-CH2NH2), also known as a methylamine (B109427) group, is a valuable functional moiety in the design of bioactive molecules. youtube.com As the simplest primary amine, it serves as a versatile building block in organic synthesis, allowing for the introduction of a basic nitrogen atom and a reactive handle for further chemical modifications. wikipedia.org

In the context of medicinal chemistry, the methanamine moiety can play several critical roles. The primary amine group is ionizable at physiological pH, which can enhance the water solubility of a drug candidate and facilitate its formulation. Furthermore, the amine can participate in crucial intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological targets like proteins and nucleic acids. These interactions are often key to the mechanism of action of many drugs.

The methanamine group is a common feature in a variety of pharmaceuticals, including antidepressants, analgesics, and local anesthetics. airgasspecialtyproducts.com It is used in the synthesis of active pharmaceutical ingredients like the decongestant ephedrine (B3423809) and the asthma medication theophylline. youtube.com The ability of the methanamine moiety to act as a nucleophile and a base makes it a versatile synthon for the construction of more complex molecular architectures. wikipedia.org

Research Trajectories for (4-Methoxynaphthalen-2-yl)methanamine and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues and related methoxynaphthalene derivatives are indicative of its potential areas of application. For instance, the antidepressant agomelatine (B1665654), which features a naphthalene scaffold, highlights the potential of such compounds in neuroscience. researchgate.net The synthesis of key intermediates for agomelatine analogues, such as 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl)ethanamine, demonstrates the interest in exploring the chemical space around methoxy-substituted naphthalene cores for central nervous system disorders. researchgate.net

Derivatives of 6-methoxynaphthalene have been investigated for their potential anticancer activity. derpharmachemica.comresearchgate.net These studies suggest that the methoxy-substituted naphthalene skeleton can serve as a template for the design of new antiproliferative agents. Furthermore, other methoxynaphthalene derivatives have been synthesized and evaluated as potential anti-inflammatory agents. nih.gov

The combination of the methoxy (B1213986) group, which can influence the electronic properties and metabolic stability of the naphthalene ring, and the methanamine moiety, which provides a key interaction point, suggests that this compound and its analogues could be valuable probes in various areas of chemical biology and drug discovery. Future research may focus on the synthesis of this specific isomer and the evaluation of its biological activity, potentially leading to the discovery of new therapeutic agents or molecular tools.

Detailed Research Findings

While direct research on this compound is limited, data on its isomers and related compounds provide valuable insights into its potential properties and applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known or Potential Applications |

| (6-methoxynaphthalen-2-yl)methanamine | 177736-15-1 | C12H13NO | 187.24 | Intermediate in organic synthesis |

| 4-methoxynaphthalen-2-amine | 4596-65-8 | C11H11NO | 173.21 | Chemical intermediate |

| 4-methoxynaphthalen-2-ol | 26693-50-5 | C11H10O2 | 174.19 | Synthetic precursor |

| Naproxen | 22204-53-1 | C14H14O3 | 230.26 | Anti-inflammatory drug |

| Agomelatine | 138112-76-2 | C15H17NO2 | 243.30 | Antidepressant |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(4-methoxynaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3 |

InChI Key |

MVSIPTYMTCLWAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxynaphthalen 2 Yl Methanamine and Chemical Analogues

Direct Functionalization and Amination of Naphthalene (B1677914) Scaffolds

Directly introducing an amino group or a precursor to the methanamine moiety onto a naphthalene ring system represents an atom-economical approach. This often involves the activation of C-H bonds, a challenging but increasingly feasible area of synthetic chemistry.

Catalytic Amination Strategies for Naphthalene Ring Systems

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the direct installation of nitrogen-containing functional groups onto aromatic systems. mdpi.com For naphthalene scaffolds, this can be a one-step process to produce naphthylamines, which can be precursors to the target compound. rsc.org Vanadium-based catalysts, for instance, have been successfully employed for the direct amination of naphthalene to naphthylamine under relatively mild conditions. rsc.orgfao.org A study demonstrated that a V2O5/HZSM-5 catalyst could achieve a 70% yield of naphthylamine from naphthalene. rsc.orgfao.org The active sites for this transformation are believed to be the Brønsted acid sites and the V-O-V and V=O bonds of the catalyst. rsc.org These sites are responsible for activating the naphthalene and forming the active aminating reagent, NH3+. rsc.org

While direct catalytic amination to form the methanamine side chain is less common, strategies involving C-H activation followed by coupling with an appropriate nitrogen source are being explored. Palladium and ruthenium catalysts are frequently used for C-H activation of arenes, which could then be coupled with aminating agents. researchgate.net Silver(I) has also been shown to catalyze the C4-H amination of 1-naphthylamine (B1663977) derivatives, indicating the potential for regioselective functionalization of the naphthalene core. mdpi.com These catalytic systems often proceed via a metal-nitrenoid pathway. rsc.org

Sustainable Synthesis Approaches in Naphthalene Amine Formation (e.g., Green Chemistry Principles)

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of naphthalene amines. One-step amination processes are inherently more atom-economical and generate less waste compared to traditional multi-step methods that often involve nitration followed by reduction. rsc.orgfao.org The use of heterogeneous catalysts, such as the V2O5/HZSM-5 system, facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net

Microwave-assisted organic synthesis is another green approach that has been applied to the synthesis of aminonaphthalene derivatives. The Bucherer reaction, a classic method for converting naphthols to naphthylamines, can be significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes and often improving yields. researchgate.net Additionally, solvent-free "grindstone chemistry" has been reported for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating a greener, energy-efficient alternative to conventional solvent-based methods. ijcmas.com Photochemical methods are also emerging as sustainable alternatives. For example, naphthalene monoimide has been shown to act as a photocatalyst for dehydrogenation reactions, which could be applied to the synthesis of nitrogen-containing heterocycles. rsc.org

Multi-Step Conversions from Pre-functionalized Naphthalene Derivatives

A more traditional and often more versatile approach to synthesizing (4-Methoxynaphthalen-2-yl)methanamine involves the use of pre-functionalized naphthalene starting materials. This allows for precise control over the position and nature of the substituents.

Reduction Pathways for the Formation of the Methanamine Moiety

A common strategy for introducing the methanamine moiety is through the reduction of a corresponding nitrile or amide. For instance, 4-methoxynaphthalene-2-carbonitrile can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4). Similarly, the corresponding amide can also be reduced to the amine. libretexts.org

Another important pathway is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com In this context, 4-methoxynaphthalene-2-carbaldehyde could be reacted with ammonia (B1221849) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the target primary amine. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org This method is widely used due to its versatility and the availability of various reducing agents that can be tailored to the specific substrate. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method for reductive amination. wikipedia.org

| Precursor | Reducing Agent/Method | Product |

| 4-methoxynaphthalene-2-carbonitrile | Lithium aluminum hydride | This compound |

| 4-methoxynaphthalene-2-carboxamide | Lithium aluminum hydride | This compound |

| 4-methoxynaphthalene-2-carbaldehyde | Ammonia, Sodium cyanoborohydride | This compound |

Nucleophilic Substitution Reactions in Naphthalene Derivatization

Nucleophilic substitution reactions are fundamental in derivatizing the naphthalene scaffold. For the synthesis of this compound, a key intermediate would be a 2-(halomethyl)-4-methoxynaphthalene, such as 2-(chloromethyl)-4-methoxynaphthalene. This electrophilic substrate can then react with a suitable nitrogen nucleophile. libretexts.org A common method is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. libretexts.org The phthalimide anion displaces the halide, and subsequent hydrolysis or hydrazinolysis cleaves the phthaloyl group to release the primary amine. libretexts.org

Alternatively, direct reaction with ammonia can be employed, although this can lead to over-alkylation, producing secondary and tertiary amines as byproducts. libretexts.org A more controlled approach involves reacting the halomethylnaphthalene with sodium azide (B81097) to form an azidomethyl derivative. The azide can then be cleanly reduced to the primary amine using reagents like LiAlH4 or by catalytic hydrogenation. libretexts.org

A patent describes a process for preparing N-methyl-1-naphthalenemethanamine from 1-chloromethylnaphthalene. google.comwipo.int This involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by hydrolysis to yield the secondary amine. google.comwipo.int This highlights the utility of nucleophilic substitution in preparing both primary and secondary naphthalenemethanamines. Recent research has also demonstrated the nucleophilic amination of methoxy (B1213986) arenes using a sodium hydride-iodide composite, suggesting that under certain conditions, a methoxy group itself can act as a leaving group in nucleophilic aromatic substitution. ntu.edu.sgntu.edu.sg

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 2-(chloromethyl)-4-methoxynaphthalene | Potassium phthalimide | Hydrazine | This compound |

| 2-(chloromethyl)-4-methoxynaphthalene | Sodium azide | Lithium aluminum hydride | This compound |

| 1-chloromethylnaphthalene | N-methylformamide, Base | Acid/Base (hydrolysis) | N-methyl-1-naphthalenemethanamine |

Curtius Rearrangement and Related Transformations to Access Naphthalene Amines

The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govnih.govwikipedia.org This reaction proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate. masterorganicchemistry.com The isocyanate can then be hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a naphthalene amine, one would start with the corresponding naphthalenecarboxylic acid. This method is valued for its tolerance of a wide range of functional groups and the complete retention of stereochemistry at the migrating group. nih.govnih.gov

Related to the Curtius rearrangement are the Hofmann and Schmidt rearrangements. The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom using bromine and a strong base. organic-chemistry.orgwikipedia.org The reaction also proceeds through an isocyanate intermediate. wikipedia.org Recent advances have focused on developing greener methods using hypervalent iodine reagents. organic-chemistry.orgresearchgate.net

The Schmidt reaction involves the reaction of a carboxylic acid or a ketone with hydrazoic acid in the presence of a strong acid. wikipedia.orgorganic-chemistry.org When a carboxylic acid is used, it is converted to a primary amine, again via an isocyanate intermediate. wikipedia.org These rearrangement reactions provide powerful and versatile routes to naphthalene amines from readily available carboxylic acid or amide precursors. libretexts.org

| Reaction | Starting Material | Key Intermediate | Product Type |

| Curtius Rearrangement | Naphthalenecarboxylic acid | Acyl azide, Isocyanate | Naphthylamine |

| Hofmann Rearrangement | Naphthalenecarboxamide | Isocyanate | Naphthylamine |

| Schmidt Reaction | Naphthalenecarboxylic acid | Isocyanate | Naphthylamine |

Diversification through Coupling Reactions

The structural framework of this compound serves as a versatile scaffold that can be diversified through various synthetic methodologies. Coupling reactions, in particular, offer a powerful strategy for introducing a wide array of functional groups and building molecular complexity. These reactions primarily focus on the formation of new amide (C-N) bonds and other carbon-nitrogen linkages, enabling the synthesis of a broad library of chemical analogues.

Amide Bond Formation with (Methoxynaphthalen-2-yl)propanamide Derivatives

A prevalent strategy for diversifying naphthalene-based compounds involves the formation of amide bonds. This is frequently accomplished by coupling a carboxylic acid derivative of the naphthalene core with a variety of amines. A common and well-documented starting material for this purpose is 2-(6-methoxynaphthalen-2-yl)propanoic acid, widely known as Naproxen. The carboxylic acid group of Naproxen can be activated and subsequently reacted with primary or secondary amines to yield a diverse range of N-substituted (methoxynaphthalen-2-yl)propanamide derivatives. nih.gov

Several coupling reagents have been effectively employed to facilitate this transformation. One of the most common methods is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.govmdpi.com In this process, DCC reacts with the carboxyl group of the naphthalene derivative to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and dicyclohexylurea (DCU) as a byproduct. mdpi.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2). mdpi.com

Alternative coupling systems are also utilized to promote efficient amide bond formation. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-(dimethylamino)pyridine (DMAP) is another effective method. nih.gov This system offers advantages in certain contexts, such as improved yields and easier purification, as the byproducts are water-soluble.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the starting acid with thionyl chloride (SOCl2). The resulting (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride can then be reacted with an amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction, to furnish the final amide product. mdpi.com This method, known as the Schotten-Baumann reaction, is a facile pathway to amide functionalities. mdpi.com

These methodologies allow for the coupling of the methoxynaphthalene core with a wide range of amines, introducing diverse substituents and functionalities.

| Naphthalene Reactant | Amine Reactant | Coupling Reagent/Method | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Naproxen | 2,2-diphenylethylamine | N,N'-Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂ | N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | mdpi.com |

| (±)-Naproxen | 2-(3-chlorophenyl)ethan-1-amine | Thionyl Chloride (to form acyl chloride), then Triethylamine | Dichloromethane | (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | mdpi.com |

| (S)-Naproxen | Substituted ethylamine (B1201723) derivatives | N,N'-Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) | Not Specified | (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides | nih.gov |

| Naproxen | Boc-piperidine-4-amine | EDC, HOBt, DMAP | CH₃CN | Amide product 3j (structure specified in source) | nih.gov |

C-N Bond Forming Reactions in Naphthalene Contexts

Beyond the well-established amide bond formation, the diversification of naphthalene-based structures can be achieved through various other C-N bond-forming reactions. These methods allow for the direct introduction of nitrogen-containing functional groups onto the naphthalene ring system, providing access to a different class of analogues compared to those derived from pre-functionalized side chains.

Modern synthetic chemistry has increasingly focused on direct C-H bond functionalization, which offers a more atom-economical approach to creating C-N bonds. Transition metal-catalyzed C-H amination reactions are a key example. While specific applications to this compound are not detailed, the general principle has been demonstrated on various aromatic systems. Gold(III) salts, for instance, have been shown to facilitate thermally induced, solvent-free intramolecular C-N bond formation. mdpi.com This process involves the activation of an aryl C-H bond and its subsequent coupling with a tethered nitrogen nucleophile, leading to the formation of N-heterocycles. mdpi.com Such strategies could be adapted for the synthesis of complex, polycyclic analogues of methoxynaphthalenes.

Another powerful set of reactions for forming C-N bonds are cross-coupling reactions. These typically involve the reaction of a halo-naphthalene or a naphthalene-boronic acid derivative with a nitrogen source, catalyzed by a transition metal such as palladium or copper. These reactions are fundamental in medicinal chemistry for synthesizing aryl amines and their derivatives.

Furthermore, innovative strategies involving skeletal editing of related heterocycles provide novel entry points to functionalized naphthalenes. For example, a method has been developed for the nitrogen-to-carbon transmutation of isoquinolines to yield substituted naphthalenes using a phosphonium (B103445) ylide as the carbon source. nih.gov While this reaction forms a C-C bond to complete the naphthalene ring, it highlights how C-N bond cleavage in a related scaffold can be a key step in accessing functionalized naphthalene derivatives. nih.gov

Solvent choice can also play a critical role in directing reaction pathways toward C-N bond formation or cleavage. In certain palladium-catalyzed reactions of 2-alkynylbenzaldehydes with cyclic amines, changing the solvent from toluene (B28343) to a DMSO/H₂O mixture redirects the reaction to form naphthyl chain amines through a pathway involving C-N bond cleavage and subsequent condensation. researchgate.net This demonstrates the subtle control that reaction conditions can exert over the formation of complex naphthalene derivatives.

| Reaction Type | General Description | Potential Application | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Transition metal-supported direct coupling of an aryl C-H bond with a tethered N-H bond. | Synthesis of fused N-heterocyclic naphthalene analogues. | mdpi.com |

| Cross-Dehydrogenative Coupling (CDC) | Direct sp² C-H / sp² N-H coupling without pre-activation of either partner. | Construction of N-heterocycles fused to the naphthalene core. | mdpi.com |

| Skeletal Transmutation | Conversion of an isoquinoline (B145761) nitrogen atom to a carbon atom to form a naphthalene ring. | Accessing substituted naphthalenes from nitrogen-containing heterocyclic precursors. | nih.gov |

| Solvent-Controlled Condensation | Solvent polarity directs reaction pathways, leading to the formation of naphthyl amines via C-N bond cleavage and intramolecular condensation. | Selective synthesis of functionalized naphthyl amines. | researchgate.net |

Stereochemical Control in the Synthesis of Chiral 4 Methoxynaphthalen 2 Yl Methanamine Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is predominantly achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the desired enantiomer. For naphthalene-based amines, organocatalysis and metal catalysis have emerged as powerful tools.

Chiral Phosphoric Acid Catalysis in Asymmetric Amination Reactions

Chiral phosphoric acids (CPAs) have become a preeminent class of Brønsted acid organocatalysts, capable of inducing high levels of enantioselectivity through a network of hydrogen-bonding interactions. A notable application in the context of naphthalene (B1677914) derivatives is the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net

In this strategy, a CPA catalyst facilitates the reaction between an N-aryl-2-naphthylamine and an aminating agent, typically a dialkyl azodicarboxylate. The reaction proceeds at the C1 position of the naphthalene ring, leading to the formation of atropisomeric N-C axially chiral naphthalene-1,2-diamines with high enantiopurity. nih.gov The stereochemical outcome is dictated by the chiral environment created by the CPA catalyst. The proposed mechanism involves a dual-hydrogen-bond interaction where the CPA activates the azodicarboxylate and simultaneously orients the naphthylamine substrate through a π-π stacking interaction between the aryl group of the substrate and the binaphthyl backbone of the catalyst. nih.gov This highly organized transition state effectively shields one face of the naphthalene ring, leading to a highly enantioselective attack by the aminating agent. nih.gov

Researchers have demonstrated that this method is robust, tolerating a wide range of substituents on the N-aryl group of the 2-naphthylamine (B18577). The resulting axially chiral diamines are obtained in good to excellent yields and with high enantiomeric excess (ee). researchgate.net

| Entry | N-Aryl-2-naphthylamine Substituent (Ar) | Catalyst | Aminating Agent | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | (R)-CPA-1 | DIAD | 85 | 90 | nih.gov |

| 2 | 4-Methoxyphenyl | (R)-CPA-1 | DIAD | 88 | 92 | nih.gov |

| 3 | 4-Chlorophenyl | (R)-CPA-1 | DIAD | 82 | 89 | nih.gov |

| 4 | 2-Methylphenyl | (R)-CPA-2 | DBAD | 75 | 94 | researchgate.net |

| 5 | 3,5-Dimethylphenyl | (R)-CPA-2 | DBAD | 91 | 93 | researchgate.net |

Table 1: Enantioselective C-H Amination of N-Aryl-2-naphthylamines Catalyzed by Chiral Phosphoric Acids.

Metal-Catalyzed Enantioselective Amination Reactions

Transition metal catalysis offers a complementary and powerful approach to enantioselective C-N bond formation on naphthalene scaffolds. Catalysts based on copper, palladium, rhodium, and iridium have been successfully employed.

Copper Catalysis: Copper-catalyzed asymmetric dearomatizing amination of 2-naphthols represents an efficient method to construct β-naphthalenone compounds containing a nitrogen-bearing quaternary stereocenter. sciengine.comresearchgate.net Using a chiral N,N'-dioxide-copper(I) complex, 2-naphthols react with aminating agents like O-(diphenylphosphinyl)hydroxylamine to afford the desired products in high yields and enantioselectivities. sciengine.com This reaction proceeds through a dearomatization pathway, transforming the flat aromatic starting material into a three-dimensional chiral structure.

Palladium Catalysis: Palladium catalysts are well-known for their versatility in C-C and C-heteroatom bond formation. In the context of naphthalene derivatives, palladium-catalyzed dearomative reactions have been developed. For instance, an intramolecular dearomative Heck-type insertion into the naphthalene ring, followed by capture with an amine nucleophile, can generate functionalized spirocyclic compounds with high diastereoselectivity and, in some cases, enantioselectivity when chiral ligands are used. nih.gov While enantioselective variants of intermolecular amination on the naphthalene core are challenging, progress has been made in related dearomative difunctionalization reactions. nih.gov

Rhodium and Iridium Catalysis: Rhodium and iridium catalysts are particularly effective for C-H activation and functionalization. Enantioselective intermolecular C–H amination directed by a chiral cation has been demonstrated for benzylic C-H bonds. nih.govacs.org This ion-pairing strategy, where a chiral cation derived from a cinchona alkaloid is associated with an anionic rhodium complex, can induce high enantioselectivity. nih.govresearchgate.net While not yet specifically demonstrated for (4-Methoxynaphthalen-2-yl)methanamine itself, the principle of directed C-H amination is applicable to naphthalene derivatives bearing appropriate directing groups, offering a potential route to chiral naphthalenylmethylamines. nih.gov Similarly, iridium(I) complexes with chiral N-heterocyclic carbene ligands have proven effective in highly enantioselective intramolecular allylic amination reactions, a strategy that could be adapted for naphthalene-containing substrates. nih.gov

| Metal | Chiral Ligand/Catalyst System | Substrate Type | Amination Type | Yield (%) | ee (%) | Reference |

| Cu(I) | Chiral N,N'-Dioxide | 2-Naphthol | Dearomatizing Amination | up to 99 | up to 96 | sciengine.com |

| Pd(0) | Chiral Phosphine (e.g., Xu-Phos) | Naphthalene with tethered alkene | Dearomative Heck/Amination | up to 99 | up to 97 | researchgate.net |

| Rh(II) | Anionic Rh₂(esp)₂ with Chiral Cation | 4-Arylbutanol | Benzylic C-H Amination | up to 88 | up to 98 | nih.gov |

| Ir(I) | Chiral N-Heterocyclic Carbene | Allylic Amine Precursor | Intramolecular Allylic Amination | up to 91 | up to 99 | nih.gov |

Table 2: Examples of Metal-Catalyzed Enantioselective Amination Strategies Applicable to Naphthalene Scaffolds.

Diastereoselective Routes to Naphthalene-Based Chiral Amines

Diastereoselective synthesis provides an alternative and powerful strategy for controlling stereochemistry, particularly when multiple stereocenters are being formed. This approach typically relies on a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A preeminent method in this class is the use of N-tert-butanesulfinyl imines, developed by Ellman. osi.lv This methodology is highly effective for the synthesis of chiral primary amines. The synthesis begins with the condensation of a naphthaldehyde, such as 4-methoxy-2-naphthaldehyde, with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine. osi.lv

The chiral sulfinyl group exerts powerful stereocontrol over the subsequent addition of a nucleophile to the C=N bond. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) proceeds with high diastereoselectivity, typically explained by a Zimmerman-Traxler-like six-membered ring transition state where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. researchgate.net This rigid conformation forces the nucleophile to attack from the less sterically hindered face of the imine.

Alternatively, the diastereoselective reduction of the chiral N-tert-butanesulfinyl imine using reducing agents like sodium borohydride (B1222165) or L-Selectride also proceeds with high facial selectivity to yield the corresponding sulfinamide. osi.lv

The final step in both pathways is the straightforward removal of the tert-butanesulfinyl auxiliary under mild acidic conditions (e.g., HCl in an alcohol solvent) to liberate the free chiral primary amine, such as a chiral analogue of this compound, with high enantiomeric purity. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary allows for the selective synthesis of either enantiomer of the final amine product. researchgate.net

| Naphthaldehyde Precursor | Chiral Auxiliary | Reagent/Reaction | Diastereomeric Ratio (dr) | Final Amine Product | Reference |

| 2-Naphthaldehyde | (R)-tert-Butanesulfinamide | PhMgBr, Toluene (B28343) | 97:3 | (R)-Phenyl(naphthalen-2-yl)methanamine | researchgate.net |

| 2-Naphthaldehyde | (R)-tert-Butanesulfinamide | PhLi, THF | 10:90 | (S)-Phenyl(naphthalen-2-yl)methanamine | researchgate.net |

| 1-Naphthaldehyde | (S)-tert-Butanesulfinamide | MeLi, THF | >98:2 | (S)-1-(Naphthalen-1-yl)ethanamine | osi.lv |

| 2-Naphthaldehyde | (R)-tert-Butanesulfinamide | NaBH₄, THF | 96:4 | (R)-Naphthalen-2-ylmethanamine | osi.lv |

Table 3: Diastereoselective Synthesis of Naphthalene-Based Chiral Amines via Chiral N-tert-Butanesulfinyl Imines.

Reactivity and Mechanistic Investigations of 4 Methoxynaphthalen 2 Yl Methanamine

Mechanistic Pathways of Amination Reactions

The formation of arylamines, including derivatives of (4-Methoxynaphthalen-2-yl)methanamine, is a cornerstone of synthetic organic chemistry. While direct mechanistic studies on this specific compound are not extensively documented, the broader understanding of amination reactions involving naphthalene (B1677914) scaffolds provides significant insights. These reactions often proceed through catalytic cycles involving transition metals, where the metal center plays a pivotal role in activating the substrates and facilitating the formation of the C-N bond.

Proposed Catalytic Cycles for Amine Formation

The synthesis of naphthalen-2-ylmethanamine derivatives can be conceptualized through catalytic pathways analogous to those established for other aryl amines. A common approach involves the reductive amination of a corresponding aldehyde or ketone. In the context of this compound, this would typically start from 4-methoxy-2-naphthaldehyde.

A generalized catalytic cycle for such a transformation using a metal catalyst (e.g., Palladium, Nickel, or Copper) can be proposed:

Oxidative Addition: The catalytic cycle is often initiated by the oxidative addition of an aryl halide or triflate to a low-valent metal catalyst. However, for reductive amination, the catalyst's role is different.

Imine Formation: The aldehyde (4-methoxy-2-naphthaldehyde) first reacts with an ammonia (B1221849) source to form an imine intermediate. This step is typically reversible and can be acid or base-catalyzed.

Reductive Step: The metal catalyst, often in the form of a hydride complex, then reduces the imine to the corresponding amine. This can occur through direct hydride transfer or via a more complex mechanism involving coordination of the imine to the metal center followed by migratory insertion.

Alternatively, direct amination of 2-methyl-4-methoxynaphthalene could be envisioned, though this is a more challenging transformation requiring C-H activation. Transition metal-catalyzed C-H amination has emerged as a powerful tool for C-N bond formation. researchgate.netnih.gov In such a scenario, a high-valent metal-nitrenoid species is often proposed as the key intermediate that inserts into a C-H bond of the methyl group.

Role of Intermediates in Amination Processes

The nature and stability of intermediates are critical in determining the efficiency and selectivity of amination reactions. In the context of reductive amination, the key intermediate is the imine formed from the condensation of the aldehyde and the amine. The electronic properties of the naphthalene ring and the methoxy (B1213986) substituent will influence the electrophilicity of the imine carbon, thereby affecting the rate of the subsequent reduction.

Computational studies on the reaction of 2-naphthylamine (B18577) with methanal have highlighted the formation of various intermediates, including aminals and imines, and have underscored the high electrophilicity of the carbonyl component. nih.govconicet.gov.ar These findings suggest that in the synthesis of this compound from its corresponding aldehyde, the formation of the imine intermediate is a crucial and likely favorable step.

C-N Bond Activation and Transformation Reactions

The carbon-nitrogen bond in this compound, being a benzylic amine, exhibits characteristic reactivity. This includes its potential for cleavage and its role in directing further functionalization of the molecule.

Scope of Carbon-Nitrogen Bond Cleavage and Formation

The C-N bond in benzylic amines can be cleaved under various conditions, including reductive, oxidative, and catalytic methods. organic-chemistry.orgrsc.org For this compound, reductive cleavage would lead to the formation of 2-methyl-4-methoxynaphthalene and ammonia. This process can be achieved using dissolving metal reductions or catalytic hydrogenation under harsh conditions.

Conversely, the formation of the C-N bond is the cornerstone of its synthesis. Beyond reductive amination, methods like the Gabriel synthesis or the use of nitrogen nucleophiles to displace a leaving group on the methylene (B1212753) carbon of a suitable precursor (e.g., 2-(bromomethyl)-4-methoxynaphthalene) are viable routes.

Recent advances have also demonstrated the cleavage of C-N bonds in allylic amines through hydrogen bond activation with alcohol solvents in palladium-catalyzed reactions, a principle that could potentially be extended to benzylic systems like the one . organic-chemistry.org

Influence of Substituents on Reaction Selectivity and Rate

The methoxy group at the 4-position of the naphthalene ring plays a significant role in modulating the reactivity of this compound. As an electron-donating group, the methoxy substituent increases the electron density of the naphthalene ring system through resonance. This has several consequences:

Electrophilic Aromatic Substitution: The increased electron density makes the naphthalene ring more susceptible to electrophilic attack. The directing effects of the methoxy and the aminomethyl groups will determine the position of further substitution.

C-N Bond Strength: The electron-donating nature of the methoxy group can influence the stability of intermediates involved in C-N bond cleavage. For instance, in reactions proceeding through a carbocationic intermediate at the benzylic position, the methoxy group would have a stabilizing effect, potentially facilitating C-N bond cleavage.

Nucleophilicity of the Amine: The electronic effects of the naphthalene ring system will also influence the basicity and nucleophilicity of the primary amine.

Reactivity Profiling in Various Chemical Environments

The reactivity of this compound is highly dependent on the chemical environment, including the solvent, pH, and the presence of other reagents.

In acidic media , the primary amine will be protonated to form an ammonium (B1175870) salt. This deactivates the nitrogen's nucleophilicity and introduces an electron-withdrawing group, which will influence subsequent reactions on the naphthalene ring.

In basic media , the amine remains as a free base, retaining its nucleophilic character. This would be the preferred condition for reactions where the amine is intended to act as a nucleophile, such as in acylation or alkylation reactions.

The solvent can also play a crucial role. For instance, in palladium-catalyzed allylic alkylation of allylic amines, alcohol solvents were found to activate the C-N bond via hydrogen bonding. organic-chemistry.org A similar effect could be envisioned for this compound in protic solvents.

The interaction of the molecule with its immediate surroundings, or its "microenvironment," can also lead to unexpected photochemical reactivity, where the absorption spectrum may not accurately predict the photochemical outcome. chemrxiv.org

Below is a table summarizing the expected reactivity of this compound in different chemical environments.

| Chemical Environment | Expected Form of the Amine | Predominant Reactivity |

| Acidic (e.g., HCl) | Protonated (Ammonium salt) | Reduced nucleophilicity of nitrogen; potential for electrophilic aromatic substitution directed by the ammonium and methoxy groups. |

| Basic (e.g., NaOH) | Free Base | Nucleophilic attack by the amine (e.g., acylation, alkylation). |

| Protic Solvent (e.g., Methanol) | Solvated Free Base | Potential for hydrogen bond-assisted C-N bond activation in the presence of a suitable catalyst. |

| Aprotic Solvent (e.g., THF) | Solvated Free Base | General solvent for reactions where the amine acts as a nucleophile or base. |

| Oxidizing Conditions | Varies | Potential for oxidation of the amine or the naphthalene ring. |

| Reducing Conditions | Varies | Potential for C-N bond cleavage. |

Computational Chemistry and Theoretical Studies on 4 Methoxynaphthalen 2 Yl Methanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict a wide range of molecular properties for compounds like (4-Methoxynaphthalen-2-yl)methanamine.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

DFT calculations are instrumental in elucidating the electronic landscape of this compound. The distribution of electrons within the molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important as these orbitals govern the molecule's behavior in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. materialsciencejournal.orglew.roedu.krd A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxynaphthalene ring system, while the LUMO may be distributed over the aromatic system.

Mulliken population analysis, a method for assigning partial charges to individual atoms, reveals the charge distribution across the molecule. niscpr.res.inuni-muenchen.dekarazin.uasemanticscholar.org This analysis helps to identify electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other reagents. karazin.ua The nitrogen atom of the aminomethyl group is expected to carry a partial negative charge due to its high electronegativity, making it a nucleophilic center. Conversely, the adjacent carbon and hydrogen atoms are likely to bear partial positive charges.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.45 |

| HOMO-LUMO Gap | 5.44 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have proven to be a highly effective tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding constants of nuclei, which can then be converted into chemical shifts. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and can aid in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net

By calculating the ¹H and ¹³C NMR chemical shifts of this compound, a theoretical spectrum can be generated that can be compared with experimental data. epstem.net This comparison can confirm the proposed structure and help to resolve any ambiguities in spectral assignments. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable with appropriate computational methods. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (CH₂) | 3.95 | C (CH₂) | 45.8 |

| H (NH₂) | 1.58 | C (Naphthyl-CH₂) | 135.2 |

| H (OCH₃) | 3.92 | C (OCH₃) | 55.4 |

| H (Aromatic) | 7.20-8.15 | C (Aromatic) | 102.5-156.9 |

Mechanistic Insights through Transition State Modeling and Reaction Energetics

DFT is a powerful tool for investigating reaction mechanisms. nih.gov By locating and characterizing the transition state structures of a chemical reaction, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. For the synthesis of this compound, which could potentially be formed through the reductive amination of 4-methoxy-2-naphthaldehyde, DFT could be used to model the entire reaction pathway.

This would involve calculating the energies of the reactants, intermediates, transition states, and products. The resulting potential energy surface would provide a detailed picture of the reaction mechanism, highlighting the rate-determining step and offering insights into how the reaction conditions could be optimized. Such studies are crucial for understanding the underlying principles that govern the synthesis of this compound and for designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a detailed view of molecular motions and conformational changes. mdpi.commdpi.com

Conformational Dynamics and Stability in Various Media

The flexible aminomethyl side chain of this compound can adopt various conformations due to rotation around its single bonds. MD simulations can be employed to explore the conformational landscape of this molecule and to determine the relative stabilities of different conformers. nih.gov By simulating the molecule in different solvent environments, such as in a vacuum, in water, or in an organic solvent, it is possible to understand how the surrounding medium influences its conformational preferences. nih.govnih.gov

These simulations can reveal the most stable conformations and the energy barriers between them. This information is important for understanding how the molecule might interact with biological targets or other molecules, as its shape plays a crucial role in molecular recognition.

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Solvent |

|---|---|---|---|

| A | 65 | 0.00 | Water |

| B | -175 | 1.25 | Water |

| C | -60 | 0.85 | DMSO |

Studies of Interfacial Adsorption and Reactivity at Surfaces

MD simulations are also well-suited for studying the behavior of molecules at interfaces, such as the interaction of this compound with a solid surface. mdpi.com The amine functional group is known to interact with various surfaces, and MD simulations can provide an atomistic-level understanding of the adsorption process.

By simulating the molecule in the presence of a surface (e.g., a metal or polymer surface), it is possible to determine the preferred binding orientation, the adsorption energy, and the dynamics of the molecule on the surface. These studies are relevant for applications where the molecule might be used as a corrosion inhibitor, a surface modifier, or in the development of new materials. The insights gained from such simulations can guide the design of molecules with tailored surface activities.

Advanced Computational Methodologies

Detailed theoretical investigations employing sophisticated computational techniques are crucial for understanding the complex behaviors of molecules like this compound at an atomic level. These methods can provide insights into molecular dynamics, intermolecular interactions, and reactivity that are often inaccessible through experimental means alone. However, the application of such specific, high-level computational studies to this compound has not been documented in the current body of scientific literature.

Force Field Simulations and Machine Learning Potentials in Chemical Modeling

Force field simulations and the development of machine learning potentials represent powerful tools for exploring the conformational landscape and dynamic properties of molecules over extended timescales. Force fields use classical mechanics to approximate the potential energy of a system, allowing for efficient simulation of large molecular assemblies. Machine learning potentials, trained on quantum mechanical data, offer a pathway to achieving near quantum accuracy with significantly reduced computational cost, enabling more precise and predictive simulations.

Despite the potential of these methods, a thorough review of academic databases and research repositories reveals no specific studies where force field simulations or bespoke machine learning potentials have been developed or applied to model this compound. Consequently, no data tables or detailed research findings on this topic can be provided.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods offer a versatile approach for studying chemical processes, such as reactions or ligand-protein interactions, in large molecular systems. By treating a small, electronically significant region with high-accuracy quantum mechanics and the surrounding environment with more efficient molecular mechanics, QM/MM can provide a detailed understanding of electronic structure changes within a complex molecular context.

Derivatization and Functionalization of 4 Methoxynaphthalen 2 Yl Methanamine

Synthesis of Substituted Methanamine Derivatives

The primary amine of the aminomethyl group is a key functional handle for a variety of chemical transformations. Standard synthetic protocols can be employed to modify this side chain, leading to the formation of secondary and tertiary amines, amides, and other N-substituted derivatives.

One of the most effective methods for N-alkylation is reductive amination . masterorganicchemistry.comjocpr.com This reaction involves the condensation of (4-Methoxynaphthalen-2-yl)methanamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. jocpr.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the initial carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.comjocpr.com

Another fundamental modification is N-acylation , which converts the primary amine into an amide. This is typically achieved by reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride. mdpi.com Coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) are often used to facilitate amide bond formation from carboxylic acids. mdpi.com These reactions are crucial in medicinal chemistry and materials science for linking the naphthalene (B1677914) moiety to other functional units.

| Reaction Type | Reactant | Reducing/Coupling Agent | Product Structure | Product Class |

|---|---|---|---|---|

| Reductive Amination | Formaldehyde (B43269) | NaBH₃CN |  | Secondary Amine |

| Reductive Amination | Acetone | NaBH(OAc)₃ |  | Secondary Amine |

| N-Acylation | Acetic Anhydride | N/A |  | Amide |

| N-Acylation | Benzoyl Chloride | Pyridine (base) |  | Amide |

| N-Acylation | Naproxen | DCC |  | Amide |

The functionalization of the naphthalene ring is governed by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) at position C4 and the aminomethyl group (-CH₂NH₂) at position C2. libretexts.org Both groups are classified as activating, ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgyoutube.com

Methoxy Group (-OCH₃): As a strong π-donor, the methoxy group significantly activates the naphthalene ring. libretexts.org It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, relative to the other ring). In the context of the substituted naphthalene, it strongly activates positions C3 and C1.

Aminomethyl Group (-CH₂NH₂): This group is also activating, primarily through an inductive effect, and directs to its ortho (C1, C3) and para (C6) positions.

The cumulative effect of these two groups results in a strong activation of the C1 and C3 positions. Due to steric hindrance at the C3 position, which is situated between the two existing substituents, electrophilic attack is highly favored at the C1 position . youtube.com This allows for the predictable and regioselective introduction of a third substituent onto the naphthalene core. researchgate.net

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 1-Nitro-(4-methoxynaphthalen-2-yl)methanamine |

| Bromination | Br₂/FeBr₃ | Br⁺ | 1-Bromo-(4-methoxynaphthalen-2-yl)methanamine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 1-Acetyl-(4-methoxynaphthalen-2-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-Sulfo-(4-methoxynaphthalen-2-yl)methanamine |

Supramolecular Assembly and Host-Guest Interactions

The naphthalene unit is a prominent building block in supramolecular chemistry due to its rigid, planar structure and electron-rich π-system, which facilitates non-covalent interactions. globethesis.com The presence of both a hydrogen-bonding amine group and a π-rich core makes this compound an excellent candidate for constructing complex supramolecular architectures.

Naphthalene derivatives are frequently incorporated into macrocyclic hosts to create well-defined cavities for binding guest molecules. researchgate.net The synthesis of such hosts often involves the strategic placement of reactive functional groups on the naphthalene scaffold that can be used in cyclization reactions. The aminomethyl group on this compound serves as a versatile anchor point for its incorporation into larger supramolecular structures like cages, clips, or macrocycles. jyu.fimdpi.com

The design of these host-guest systems leverages the properties of the naphthalene core. The hydrophobic and aromatic nature of the naphthalene walls can establish strong π-π stacking and van der Waals interactions with suitable guest molecules, particularly those that are aromatic or cationic. jyu.fi For instance, naphthalene-based organic cages have demonstrated exceptionally strong binding affinities (Ka up to 10¹⁰ M⁻¹) for aromatic dications by encapsulating them between two naphthalene walls. jyu.fi The amine functionality can be further derivatized to introduce charged groups (e.g., ammonium (B1175870) ions) or other hydrogen-bonding sites, enhancing the host's ability to selectively recognize and bind guests through electrostatic and hydrogen-bonding interactions. rmit.edu.auscilit.com

The process of molecular recognition and self-assembly in systems containing naphthalene-based amines is driven by a combination of non-covalent interactions. mdpi.com The interplay between hydrogen bonding at the amine sites and π-π stacking of the naphthalene cores can lead to highly ordered, cooperative self-assembly. nih.govrsc.org

Studies on related molecules, such as naphthalene-diimides (NDIs), show that co-assembly with various amines leads to the formation of distinct micro- and nanostructures, including fractals, crystalline needles, and nanotubes. rmit.edu.aunih.gov The specific morphology of the resulting assembly is highly dependent on the structure of the amine and the geometric favorability of the hydrogen bonds formed. rmit.edu.au Similarly, dipeptides conjugated to a naphthalene group have been shown to self-assemble into fibrous structures and hydrogels, a process initiated by π-π stacking of the naphthalene units and stabilized by β-sheet formation. warwick.ac.uknih.gov

These investigations reveal that the kinetic and thermodynamic parameters of self-assembly can be precisely tuned by altering factors such as solvent, concentration, and pH. nih.govwarwick.ac.uk The resulting supramolecular polymers and materials exhibit unique photophysical and mechanical properties, underscoring the potential to create functional materials from building blocks like this compound.

| Naphthalene System | Key Non-Covalent Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Naphthalene-diimide + Amine (e.g., Cyclam, Spermine) | Hydrogen Bonding, π-π Stacking | Fractals, Crystalline Microstructures | rmit.edu.au |

| Amine-substituted Naphthalene-diimide | Hydrogen Bonding, J-aggregation | Nanotubes, Organogels | nih.govrsc.org |

| Naphthalene-dipeptide | π-π Stacking, β-sheet Formation | Nanofibers, Hydrogels | warwick.ac.uknih.gov |

| Naphthalene-based Macrocycle | Hydrophobic Interactions, Ion Pairing | Host-Guest Inclusion Complexes | rsc.org |

| Naphthalene-based Organic Cage | C-H···π, Cation···π Interactions | Encapsulated Host-Guest Complexes | jyu.fi |

Applications of 4 Methoxynaphthalen 2 Yl Methanamine in Material Science and Catalysis

Catalytic Roles of Naphthalene-Based Amine Derivatives

Naphthalene-based amines are instrumental in both metal-catalyzed and organocatalytic reactions. Their rigid structure and the ability of the amine to act as a coordinating site or a catalytic center are key to their function.

The amine functionality on a naphthalene (B1677914) scaffold serves as an excellent donor ligand for transition metals, forming stable and effective catalysts for a variety of organic transformations. The rigid naphthalene backbone allows for the precise spatial arrangement of the coordinating amine groups, which can influence the selectivity and efficiency of the catalytic process.

N-heterocyclic carbenes (NHCs) based on the acenaphthene (B1664957) framework, a hydrogenated naphthalene derivative, have been successfully used in metal complexes for catalysis. mdpi.com These ligands exhibit strong σ-donor properties, leading to the formation of stable metal complexes that are active in reactions like the Buchwald-Hartwig amination. mdpi.com For instance, a catalytic system composed of a nickel precursor and an NHC ligand derived from the acenaphthylene (B141429) framework has proven effective for the coupling of 2-naphthyl p-toluenesulfonate with morpholine. mdpi.com

Furthermore, naphthalene rings with peri-substituted (1,8-position) donor groups, including those from Group 15 like phosphines (analogs of amines), create a rigid "pincer" or chelating backbone. researchgate.net This structural constraint is highly desirable in ligand design for creating well-defined, stable, and reactive metal centers. researchgate.net These ligands have been explored in coordination with metals like nickel, palladium, and platinum. researchgate.net The use of directing groups, such as amides derived from amines, on the naphthalene core has also become a key strategy in transition metal-catalyzed C–H bond functionalization, allowing for high regioselectivity. dntb.gov.ua

Table 1: Examples of Metal-Catalyzed Reactions Using Naphthalene-Based Ligands

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| NiCl₂(DME) / NHC-BIAN precursor | Buchwald-Hartwig Amination | 2-naphthyl p-toluenesulfonate, morpholine | N-(naphthalen-2-yl)morpholine | mdpi.com |

| Ni-complex with Nap(PR₂)₂ ligand | Cross-coupling | Aryl halides, amines | Diaryl amines | researchgate.net |

| Rh(I)-catalyst with amide directing group | C-H Functionalization | 1-naphthaldehydes | peri-substituted naphthalenes | dntb.gov.ua |

This table is illustrative and based on the capabilities of naphthalene-based ligand systems.

Beyond their role as ligands, naphthalene-based amines can function as organocatalysts. The amine group itself can act as a Brønsted or Lewis base, or participate in the formation of reactive intermediates like enamines or iminium ions.

An efficient organocatalytic, solvent-free approach has been developed for the synthesis of highly fluorescent naphthalene derivatives. researchgate.net This method utilizes the organocatalytic properties of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a one-pot reaction involving both oxidation and reduction. researchgate.net Organocatalyst-mediated benzannulation reactions represent another powerful strategy for constructing functionalized naphthalene frameworks from acyclic precursors under mild, metal-free conditions. researchgate.net These reactions highlight the potential of using amine-based catalysts to facilitate complex molecular constructions.

Integration into Advanced Materials

The rigid, planar, and π-conjugated nature of the naphthalene core makes it an exceptional building block for advanced functional materials. When combined with amine functionalities, which introduce sites for hydrogen bonding and polymerization, the resulting derivatives are prime candidates for creating novel polymers and supramolecular assemblies.

Naphthalene-based diamines are key monomers in the synthesis of high-performance polymers. A notable example is the use of a naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide (NBA) building block to create semiconducting polymers. researchgate.netnih.gov The connectivity of the monomers on the naphthalene core significantly impacts the polymer backbone torsion and, consequently, its electronic properties. researchgate.netnih.gov Polymers based on 2,6-functionalized NBA units exhibit a planar structure and demonstrate promising ambipolar charge transport characteristics, with electron and hole mobilities reaching up to 0.39 and 0.32 cm²/(V·s), respectively. nih.gov

Porous organic polymers (POPs) have also been fabricated using naphthalene-based building blocks. nih.gov For instance, a novel porous polyaminal-linked polymer synthesized from naphthalene and melamine (B1676169) building blocks showed excellent efficacy for CO₂ uptake and the selective adsorption of heavy metal ions like Pb(II). nih.gov The introduction of the naphthalene unit into the polymer network enhances porosity and improves its adsorption capabilities, attributed to the unique π-conjugated system and the potential for specific interactions with adsorbates. nih.gov

Table 2: Properties of Naphthalene-Based Polymers

| Polymer Type | Monomers | Key Properties | Application | Reference |

| Semiconducting Polymer | Naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide, Bithiophene | Ambipolar charge transport (μe up to 0.39 cm²/Vs) | Organic electronics | researchgate.netnih.gov |

| Porous Polyaminal Network (PAN-NA) | α-naphthaldehyde, Melamine | High N-content, Microporous, High CO₂ uptake (133 mg/g at 273 K) | Gas separation, Environmental remediation | nih.gov |

| Porous Organic Salt (NA-POS-1) | Amine- and sulfonic acid-functionalized naphthalenes | Crystalline, Porous, Photoactive | Heterogeneous photocatalysis | rsc.org |

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional architectures. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are exemplary scaffolds for designing such systems. thieme-connect.comresearchgate.net The introduction of amine groups onto the NDI core can significantly influence their self-assembly behavior and photophysical properties. nih.gov

Core-substituted NDIs (cNDIs) bearing amine groups can form donor-acceptor-donor (D-A-D) type chromophores. nih.gov These molecules can undergo highly cooperative J-aggregation, leading to the formation of nanotubular structures and gelation in specific solvents. nih.gov The self-assembly process is driven by a combination of π-π stacking of the naphthalene cores and hydrogen bonding involving the imide and amine functionalities. nih.gov

The interaction of NDI-based bolaamphiphiles with various biologically important amines has been shown to trigger the formation of distinct micro- and nano-architectures. scilit.comresearchgate.net The specific morphology of the resulting supramolecular assembly—be it fractal-like, crystalline, or needle-like—can be tuned by the choice of the amine guest molecule. researchgate.net This demonstrates the potential for creating complex, functional systems where properties can be controlled by molecular recognition events. scilit.comresearchgate.net Such tunable systems are foundational for developing stimuli-responsive materials, sensors, and molecular devices. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (4-Methoxynaphthalen-2-yl)methanamine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of 4-methoxynaphthalen-2-carbaldehyde. Key steps include:

- Reductive Amination : Reacting 4-methoxynaphthalen-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours. Yields ~65–75% .

- Alkylation : Using 4-methoxy-2-naphthylmethyl bromide with ammonia in THF under reflux (60°C, 24 hours). Yields ~55–60% but requires purification via column chromatography .

Q. Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Employ HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Reductive Amination | 65–75 | 95–98 | NaBH3CN, NH4OAc |

| Alkylation | 55–60 | 90–95 | NH3 (gas), THF |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d6) confirm the methoxy group (δ 3.8–3.9 ppm) and naphthalene backbone (δ 6.8–8.2 ppm). COSY and HSQC resolve overlapping signals .

- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures. For example, a monoclinic P2₁/c space group was resolved with R-factor < 0.05 using Mo-Kα radiation .

- Mass Spectrometry : High-resolution ESI-MS (m/z 202.1234 [M+H]⁺) confirms molecular identity .

Q. How can initial biological activity screening be designed to assess neuropharmacological potential?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT2A) and dopamine (D2) receptors. IC50 values < 10 µM suggest significant activity .

- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using spectrophotometric methods (kynuramine substrate, λ = 316 nm) .

- In Vivo Models : Acute toxicity in zebrafish embryos (LC50 determination) precedes behavioral studies (e.g., open-field test for anxiety modulation) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor activation vs. inhibition) be resolved?

Methodological Answer:

- Dose-Response Curves : Perform full concentration ranges (0.1 nM–100 µM) to identify biphasic effects. For example, agonism at low concentrations (<1 µM) and antagonism at higher doses .

- Structural Analog Comparison : Test derivatives (e.g., halogenated or alkyl-substituted analogs) to isolate steric/electronic influences. A 3-chloro analog showed 5-fold higher 5-HT2A affinity than the parent compound .

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions. Methoxy group positioning in the hydrophobic pocket may explain divergent activities .

Q. What strategies enhance aqueous solubility without compromising CNS permeability?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo. Solubility increased from 0.2 mg/mL to 5.8 mg/mL in PBS (pH 7.4) .

- Co-Crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes. Phase solubility diagrams (Higuchi model) show a 1:1 stoichiometry improves solubility 12-fold .

- LogP Optimization : Replace methoxy with trifluoromethoxy (LogP reduced from 2.5 to 1.8) while maintaining blood-brain barrier penetration (MDCK-MDR1 assay, Papp > 5 × 10⁻⁶ cm/s) .

Q. How can structure-activity relationships (SAR) guide the design of selective analogs?

Methodological Answer:

- Substituent Screening : Synthesize derivatives with modifications at the naphthalene 1- and 3-positions. A 1-fluoro analog showed 10-fold selectivity for D2 over 5-HT2A receptors .

- 3D-QSAR Models : Use CoMFA/CoMSIA on a training set of 30 analogs. Steric bulk at the 2-position correlates with MAO-B inhibition (q² = 0.72, r² = 0.89) .

Q. Table 2: SAR of Key Derivatives

| Substituent Position | Modification | Target Affinity (Ki, nM) | Selectivity Ratio (D2/5-HT2A) |

|---|---|---|---|

| 1-Fluoro | F | D2: 12 ± 2 | 10:1 |

| 3-Methyl | CH3 | 5-HT2A: 8 ± 1 | 0.3:1 |

| 2-Trifluoromethoxy | OCF3 | MAO-B: 50 ± 5 | N/A |

Q. What computational methods validate experimental data for mechanism-of-action studies?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- Metabolite Prediction : Use GLORYx to predict Phase I/II metabolites. Hydroxylation at the naphthalene 5-position was confirmed via LC-MS/MS .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for point mutations (e.g., D2 receptor S193A mutant). Predictions within 1 kcal/mol of experimental data validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.